molecular formula C18H11BrN2O2S B3734475 3-(2-((2-Bromophenyl)amino)thiazol-4-yl)-2h-chromen-2-one

3-(2-((2-Bromophenyl)amino)thiazol-4-yl)-2h-chromen-2-one

Cat. No.: B3734475
M. Wt: 399.3 g/mol
InChI Key: DNKCVTNIGCKLPL-UHFFFAOYSA-N
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Description

3-(2-((2-Bromophenyl)amino)thiazol-4-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of thiazole and coumarin. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 3-(2-((2-Bromophenyl)amino)thiazol-4-yl)-2H-chromen-2-one can be achieved through a one-pot three-component reaction. This method involves the reaction of ethyl-4-chloroacetoacetate with phenylthioureas and salicylaldehyde under green conditions using l-proline as a catalyst and poly(ethylene) glycol-600 (PEG-600) as a reaction medium . This approach is advantageous due to its simplicity, cost-effectiveness, and industrial viability.

Chemical Reactions Analysis

3-(2-((2-Bromophenyl)amino)thiazol-4-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-(2-((2-Bromophenyl)amino)thiazol-4-yl)-2H-chromen-2-one can be compared with other thiazole and coumarin derivatives:

The uniqueness of this compound lies in its combined structural features of thiazole and coumarin, which contribute to its broad spectrum of biological activities.

Properties

IUPAC Name

3-[2-(2-bromoanilino)-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O2S/c19-13-6-2-3-7-14(13)20-18-21-15(10-24-18)12-9-11-5-1-4-8-16(11)23-17(12)22/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKCVTNIGCKLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-((2-Bromophenyl)amino)thiazol-4-yl)-2h-chromen-2-one
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3-(2-((2-Bromophenyl)amino)thiazol-4-yl)-2h-chromen-2-one
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3-(2-((2-Bromophenyl)amino)thiazol-4-yl)-2h-chromen-2-one
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3-(2-((2-Bromophenyl)amino)thiazol-4-yl)-2h-chromen-2-one
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3-(2-((2-Bromophenyl)amino)thiazol-4-yl)-2h-chromen-2-one
Reactant of Route 6
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3-(2-((2-Bromophenyl)amino)thiazol-4-yl)-2h-chromen-2-one

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